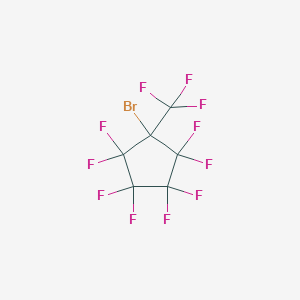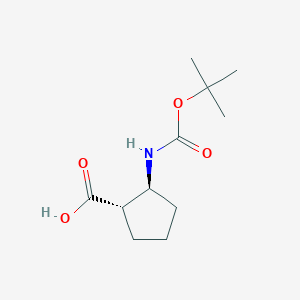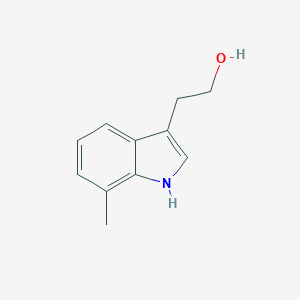
2-(7-Methyl-1H-indol-3-YL)ethanol
Vue d'ensemble
Description
“2-(7-Methyl-1H-indol-3-YL)ethanol” is a derivative of Tryptophol . Tryptophol is an aromatic alcohol that induces sleep in humans. It is found in wine as a secondary product of ethanol fermentation . It was first described by Felix Ehrlich in 1912 . It is also produced by the trypanosomal parasite in sleeping sickness .
Molecular Structure Analysis
The molecular structure of “2-(7-Methyl-1H-indol-3-YL)ethanol” can be inferred from its parent compound, Tryptophol. Tryptophol has a molecular formula of C10H11NO and a molecular weight of 161.2004 . The InChIKey for Tryptophol is MBBOMCVGYCRMEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Tryptophol, the parent compound of “2-(7-Methyl-1H-indol-3-YL)ethanol”, has a melting point of 59 °C . The molecular formula of Tryptophol is C10H11NO, and its molecular weight is 161.2004 .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They have shown various biologically vital properties, which have attracted increasing attention in recent years .
Microbial Infections
Apart from cancer treatment, indole derivatives have also been used in the treatment of microbial infections . Their unique properties make them effective against various types of microbes .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This is due to their wide range of biologically active properties .
Synthesis of Alkaloids
Indole derivatives play a significant role in the synthesis of selected alkaloids . They are a significant heterocyclic system in natural products and drugs .
Antimycobacterial Activity
Based on the results from antibacterial screening, indole derivatives have been tested for their in vitro antimycobacterial activity against various strains of Mycobacterium .
Cytotoxic Activities
New compounds of indole derivatives have shown dose-dependent cytotoxic activities on MCF-7 cancer cells .
Synthesis of Pharmaceuticals
Indole moiety is a well-known framework in many natural products and synthetic pharmaceuticals . It’s used in drug discovery and found in many pharmacologically active compounds .
Pd-Catalyzed Heterocyclization
Indole derivatives have been synthesized from commercially available anilines through a palladium-catalyzed intramolecular oxidative coupling . This process has been optimized by exposing the neat mixture of reactants to microwave irradiation .
Orientations Futures
The future directions for “2-(7-Methyl-1H-indol-3-YL)ethanol” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, they have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
2-(7-Methyl-1H-indol-3-YL)ethanol is a metabolite formed in the liver after disulfiram treatment . It is also a secondary product of alcoholic fermentation . Indole derivatives, including this compound, are involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
It is known that indole derivatives, including this compound, are important types of molecules and natural products that play a main role in cell biology .
Result of Action
Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response . They show good therapeutic prospects .
Propriétés
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-10-9(5-6-13)7-12-11(8)10/h2-4,7,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBKPDQVCRMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methyl-1H-indol-3-YL)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



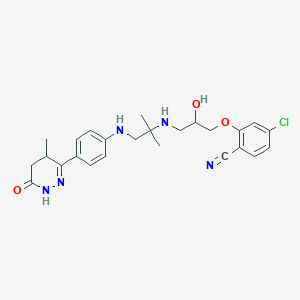
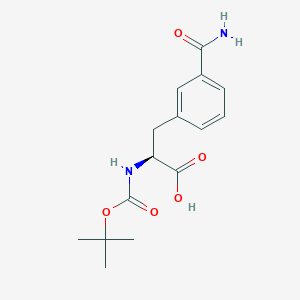
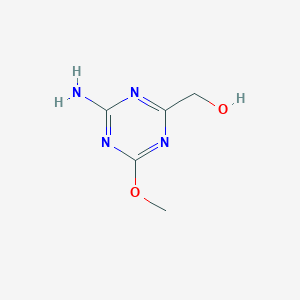
acetic acid](/img/structure/B51367.png)
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
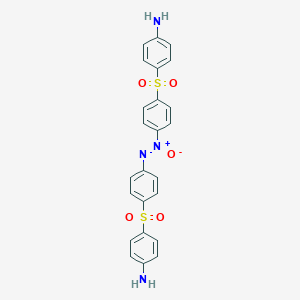
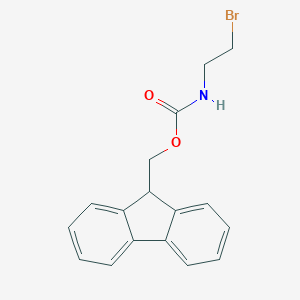
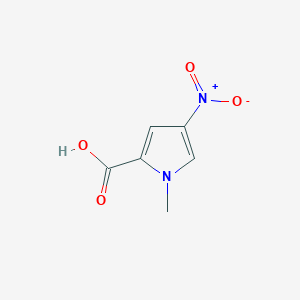
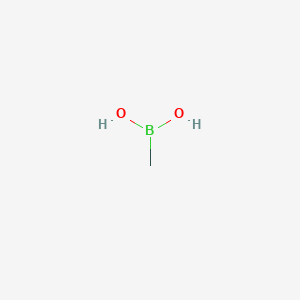
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

